(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate
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Overview
Description
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate is a complex organic compound that features a cyclohexyl ring substituted with methyl and isopropyl groups, an adamantyl group, and a bromoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with methyl and isopropyl groups. The adamantyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the bromoacetate moiety is added via an esterification reaction using bromoacetic acid and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond in the bromoacetate moiety can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted acetates, while oxidation and reduction can produce different alcohols, ketones, or carboxylic acids.
Scientific Research Applications
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and affect cellular functions. The adamantyl group provides steric hindrance and enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-chloroacetate: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-iodoacetate: Similar structure but with an iodine atom instead of bromine.
(4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-fluoroacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (4-Methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate lies in its combination of functional groups, which confer specific reactivity and stability. The bromoacetate moiety is particularly reactive, making it useful for various chemical transformations. The adamantyl group enhances the compound’s stability and bioavailability, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDESLZPXEGCJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(C)C)OC(=O)C(C23CC4CC(C2)CC(C4)C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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